5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13ClFN3O2 and its molecular weight is 297.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various synthesis techniques for similar compounds, including 5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, have been developed. These methods involve reactions under specific conditions, such as basic condition or acid-catalyzed hydrolysis, to produce the desired compound with high purity (Sanjeevarayappa et al., 2015), (Ferrini et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Some compounds in this category have been evaluated for their biological activities. For instance, a related compound demonstrated moderate anthelmintic and poor antibacterial activities, suggesting potential for further exploration in these areas (Sanjeevarayappa et al., 2015).
Photophysical Properties
- Fluorescence and Sensitivity : 1,2,3-Triazole derivatives, including those similar to 5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibit bright blue fluorescence and are highly sensitive to changes in their environment, which can be utilized in the development of sensors and for applications in biological research (Safronov et al., 2020).
Chemical Transformations
- Chemical Reactivity and Transformations : These compounds can undergo various chemical transformations, including reactions with amines, hydrazines, and hydroxylamine, leading to the formation of new derivatives with potential applications in medicinal chemistry and materials science (L'abbé et al., 1991).
Catalytic Applications
- Use in Catalysis : Derivatives of 5-tert-butyl-1,2,3-triazole have been studied as ligands in catalytic applications, showing promise in processes such as the Suzuki–Miyaura cross-coupling reaction (Turek et al., 2014).
Properties
IUPAC Name |
5-tert-butyl-1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(14)6-8(9)15/h4-6H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIPLKUMSCHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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